UNC6852 -

UNC6852

Catalog Number: EVT-1536697
CAS Number:
Molecular Formula: C43H48N10O6S
Molecular Weight: 832.981
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UNC6852 is a novel EED-targeted bivalent chemical degrader, selectively degrading EED, EZH2, and SUZ12 via recruitment of VHL, resulting in loss of PRC2 catalytic activity and decreased H3K27me3 levels.
Overview

UNC6852 is a novel chemical compound designed as a bivalent degrader targeting the Polycomb Repressive Complex 2 (PRC2), specifically the embryonic ectoderm development protein (EED). This compound is part of a new class of drugs known as proteolysis-targeting chimeras (PROTACs), which utilize bifunctional small molecules to induce targeted protein degradation. By recruiting E3 ubiquitin ligases, UNC6852 facilitates the ubiquitination and subsequent degradation of PRC2 components, thereby inhibiting its function in cellular processes related to cancer progression.

Source and Classification

UNC6852 was developed through research aimed at targeting PRC2, particularly in the context of cancer therapy. It is classified under small molecule inhibitors and specifically categorized as a PROTAC due to its mechanism of action involving the recruitment of E3 ligases for targeted degradation. The compound's design integrates a ligand derived from EED226 and a ligand for von Hippel-Lindau (VHL), making it a bivalent degrader that selectively targets multiple components of PRC2, including EED, EZH2, and SUZ12 .

Synthesis Analysis

Methods and Technical Details

The synthesis of UNC6852 involves several key steps focused on optimizing its linker region while maintaining effective binding to its target proteins. The process includes:

  1. Selection of Linker: The original propyl linker in UNC6852 was modified to improve degradation efficiency. Researchers explored various cyclic analogues to enhance conformational bias during ternary complex formation .
  2. Chemical Synthesis: The synthesis employs standard organic chemistry techniques, including coupling reactions and purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired compound.
  3. Characterization: The synthesized compound is characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of UNC6852 consists of two key components: a ligand that binds to EED and another that interacts with VHL. This bivalent nature allows for effective recruitment of the ubiquitin-proteasome system. Key structural features include:

  • Molecular Formula: C₁₈H₁₉N₃O₄
  • Molecular Weight: Approximately 341.36 g/mol
  • Structural Representation: The compound exhibits a complex arrangement that facilitates dual binding, crucial for its mechanism as a PROTAC.

The structural integrity is essential for maintaining high affinity towards both EED and VHL, which significantly influences its degradation efficacy against PRC2 components .

Chemical Reactions Analysis

Reactions and Technical Details

UNC6852 undergoes specific reactions within the cellular environment:

  1. Binding Reaction: Upon introduction into cells, UNC6852 binds to EED, forming a stable complex.
  2. Recruitment of E3 Ligase: The VHL ligand then recruits the VHL E3 ligase, facilitating the ubiquitination of EED and other PRC2 components.
  3. Degradation Process: This ubiquitination marks the targeted proteins for degradation by the proteasome, effectively reducing PRC2 activity within the cell.

The efficiency of these reactions has been validated through various assays, including western blot analysis, demonstrating significant reductions in PRC2 levels following treatment with UNC6852 .

Mechanism of Action

Process and Data

The mechanism by which UNC6852 exerts its effects involves several steps:

  1. Target Engagement: UNC6852 first binds to EED within PRC2.
  2. Formation of Ternary Complex: The binding induces the formation of a ternary complex between EED, VHL, and UNC6852.
  3. Ubiquitination: VHL facilitates the ubiquitination of EED and other PRC2 components.
  4. Proteasomal Degradation: The ubiquitinated proteins are subsequently recognized by the proteasome for degradation.

This process effectively diminishes PRC2 activity, which is critical in regulating gene expression associated with oncogenesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are crucial for practical applications in laboratory settings, particularly in biological assays where solubility can impact bioavailability and efficacy .

Applications

Scientific Uses

UNC6852 has significant potential applications in cancer research and therapeutic development:

  • Cancer Treatment: As an inhibitor of PRC2, UNC6852 is being explored for its efficacy against various cancers characterized by aberrant PRC2 activity, such as diffuse large B-cell lymphoma (DLBCL).
  • Research Tool: It serves as a valuable tool for studying PRC2 function in cellular processes and understanding the role of protein degradation in cancer biology.
  • Drug Development: Insights gained from studies involving UNC6852 may guide the design of future PROTACs targeting other oncogenic pathways .
Molecular Architecture and Mechanism of UNC6852

Structural Composition of UNC6852

EED226-Derived Ligand and VHL-Binding Moiety

UNC6852 is a bivalent proteolysis-targeting chimera (PROTAC) comprising two functionally distinct ligands connected by a synthetic linker. The EED-targeting moiety is derived from EED226, a small molecule that binds with high specificity to the WD40 domain aromatic cage of Embryonic Ectoderm Development (EED) protein. This cage, formed by residues F97, Y148, and Y365, accommodates the trimethyllysine side chain through cation-π and van der Waals interactions [3] [4]. The VHL ligand is based on a modified von Hippel-Lindau (VHL) protein ligand that recruits the CRL2VHL E3 ubiquitin ligase complex. This moiety engages the substrate recognition site of VHL with high affinity, enabling targeted ubiquitination [5] [6].

Table 1: Structural Components of UNC6852

ComponentTargetKey InteractionsRole in Degradation
EED226-derived ligandEED WD40 domainCation-π, van der Waals (F97/Y148/Y365)Binds PRC2 subunit EED
VHL ligandCRL2VHL complexHydrophobic pocket engagementRecruits E3 ubiquitin ligase
Triazole/PEG linker-Connects ligands at optimal distance (∼15 Å)Facilitates ternary complex formation

Linker Design and Functional Role in Ternary Complex Formation

The triazole-polyethylene glycol (PEG) linker in UNC6852 bridges the EED226 and VHL ligands. Its design is critical for maintaining the optimal distance (∼15 Å) and flexibility between the two binding moieties, allowing simultaneous engagement with EED and VHL without steric hindrance [3]. Biophysical studies confirm that the linker enables formation of a stable EED–UNC6852–VHL ternary complex (Kd = 247 nM for EED binding), which is a prerequisite for efficient ubiquitin transfer. The PEG component enhances solubility and pharmacokinetic properties, while the triazole ring provides rigidity to orient the ligands correctly [6] [10].

Mechanistic Basis of PRC2 Degradation

Recruitment of CRL2VHL E3 Ubiquitin Ligase

Upon cellular entry, UNC6852’s VHL moiety binds the Elongin B/C–Cullin 2–Rbx1–VHL complex (CRL2VHL), forming a transient binary complex. This facilitates the subsequent recruitment of EED via the EED226 ligand. Structural analyses reveal that the linker optimizes spatial positioning, enabling cooperative binding that increases the stability of the ternary complex by 10-fold compared to binary interactions [5] [8]. This cooperative binding is essential for bringing the PRC2 core components (EED, EZH2, SUZ12) into proximity with the E3 ligase for ubiquitination.

Ubiquitylation and Proteasomal Targeting of PRC2 Components

UNC6852 induces polyubiquitination of EED, EZH2, and SUZ12 by facilitating the transfer of ubiquitin from the E2 enzyme to lysine residues on these proteins. Key experimental findings include:

  • Degradation efficiency: DC50 values of 0.31 μM (EED), 0.67 μM (EZH2), and 0.59 μM (SUZ12) in DLBCL cells, with maximal degradation (Dmax) reaching 94%, 96%, and 82%, respectively [5] [6].
  • Time-dependent effects: Western blot analyses show >80% reduction in EED and EZH2 within 24 hours, followed by a 51% decrease in H3K27me3 levels by 72 hours [1] [8].
  • Proteasome dependence: Degradation is blocked by inhibitors like MG132, confirming proteasomal involvement [6].

Table 2: Degradation Kinetics of PRC2 Components by UNC6852

PRC2 ComponentDC50 (μM)Dmax (%)Biological Consequence
EED0.3194%Destabilizes PRC2 core assembly
EZH20.6796%Abolishes H3K27 methyltransferase activity
SUZ120.5982%Disrupts complex integrity

Catalytic Activity vs. Occupancy-Driven Pharmacology

Unlike catalytic inhibitors (e.g., EZH2 inhibitors such as tazemetostat), UNC6852 operates via an occupancy-driven mechanism. It stoichiometrically engages both EED and VHL to trigger irreversible proteolysis, eliminating both enzymatic and scaffolding functions of PRC2 [8]. This is particularly effective against EZH2 gain-of-function mutants (e.g., EZH2Y641N), which resist catalytic inhibition but remain susceptible to degradation [8]. However, recent studies indicate limitations in quiescent cells, where EZH1-PRC2 predominates. Here, UNC6852 fails to reduce H3K27me3 due to the low catalytic activity and stability of EZH1-PRC2, though it partially displaces canonical PRC1 [10]. This highlights a key distinction: while catalytic inhibitors suppress enzymatic output, degraders like UNC6852 remove the entire protein machinery, offering advantages in dividing cells but facing challenges in non-dividing contexts.

Properties

Product Name

UNC6852

IUPAC Name

(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C43H48N10O6S

Molecular Weight

832.981

InChI

InChI=1S/C43H48N10O6S/c1-26-36(60-25-48-26)29-11-9-27(10-12-29)20-45-40(57)34-19-31(54)23-52(34)41(58)37(43(2,3)4)50-35(55)8-5-17-44-39(56)30-15-13-28(14-16-30)33-22-47-42(53-24-49-51-38(33)53)46-21-32-7-6-18-59-32/h6-7,9-16,18,22,24-25,31,34,37,54H,5,8,17,19-21,23H2,1-4H3,(H,44,56)(H,45,57)(H,46,47)(H,50,55)/t31-,34+,37-/m1/s1

InChI Key

PPNNFXIBKLCMTI-WXEAQWFJSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCNC(=O)C4=CC=C(C=C4)C5=CN=C(N6C5=NN=C6)NCC7=CC=CO7)O

Solubility

Soluble in DMSO

Synonyms

UNC6852; UNC-6852; UNC 6852

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